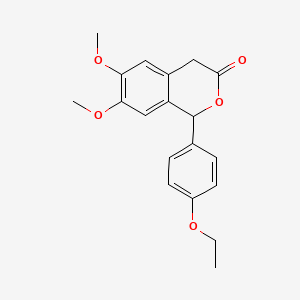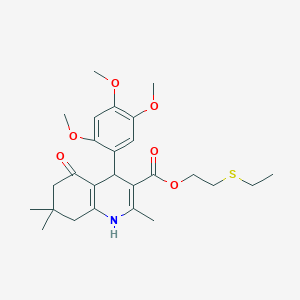
N-butyl-2-ethoxy-N-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-2-ethoxy-N-ethylbenzamide (also known as DEET) is a widely used insect repellent that has been in use for over 60 years. DEET is a colorless, oily liquid with a characteristic odor, and it is highly effective in repelling a variety of insects, including mosquitoes, ticks, and flies. It is commonly used in personal insect repellent products, such as sprays, lotions, and wipes, and is also used in commercial applications, such as in agriculture and forestry.
Mécanisme D'action
DEET works by disrupting the olfactory receptors of insects, making it difficult for them to locate their human hosts. DEET does not kill insects, but it does effectively repel them, making it an effective tool for insect control.
Biochemical and Physiological Effects:
DEET has been shown to be safe for use in humans when used as directed. It is rapidly absorbed through the skin and metabolized in the liver, and it is excreted in the urine. DEET has also been shown to have low toxicity in animals, and it is not considered to be a carcinogen.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is a highly effective insect repellent, and it is commonly used in laboratory experiments to control insect populations. However, DEET can also have unintended effects on other organisms, such as bees and other pollinators, and care should be taken to minimize exposure in these situations.
Orientations Futures
There are a number of future directions for research on DEET, including the development of more effective and environmentally friendly insect repellents, the study of the mechanism of action of DEET on insects, and the development of new applications for DEET in agriculture and forestry. Additionally, further research is needed to better understand the potential environmental and health effects of DEET and other insect repellents.
Méthodes De Synthèse
DEET can be synthesized in a number of ways, but the most common method involves the reaction of ethylbenzene with butyl nitrite to produce N-butyl-N-ethylnitrosoamine. This compound is then reacted with ethanol and hydrochloric acid to produce DEET.
Applications De Recherche Scientifique
DEET has been extensively studied for its effectiveness as an insect repellent, and it has been shown to be highly effective against a variety of insects. It has also been studied for its mechanism of action, which involves disrupting the olfactory receptors of insects, making it difficult for them to locate their human hosts. DEET has also been studied for its biochemical and physiological effects on humans and animals.
Propriétés
IUPAC Name |
N-butyl-2-ethoxy-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-4-7-12-16(5-2)15(17)13-10-8-9-11-14(13)18-6-3/h8-11H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDJUVCVVHYGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5198302.png)
![8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide](/img/structure/B5198309.png)
![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5198316.png)

![methyl 2-[(4-ethoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5198329.png)
![N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5198337.png)
![3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5198344.png)
![3-chloro-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5198351.png)
![2-(4-methyl-1-piperidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5198365.png)
![benzyl 3-{[(2-methyl-5-nitrophenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5198373.png)

![4-[(2R*,3R*)-1'-(cyclopentylacetyl)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-2-piperazinone](/img/structure/B5198378.png)
